1-Chloroethanesulphinic acid 1-Chloroethanesulphinic acid
Brand Name: Vulcanchem
CAS No.: 28753-07-3
VCID: VC18516710
InChI: InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5)
SMILES:
Molecular Formula: C2H5ClO2S
Molecular Weight: 128.58 g/mol

1-Chloroethanesulphinic acid

CAS No.: 28753-07-3

Cat. No.: VC18516710

Molecular Formula: C2H5ClO2S

Molecular Weight: 128.58 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroethanesulphinic acid - 28753-07-3

Specification

CAS No. 28753-07-3
Molecular Formula C2H5ClO2S
Molecular Weight 128.58 g/mol
IUPAC Name 1-chloroethanesulfinic acid
Standard InChI InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5)
Standard InChI Key ZUQKROYNVKICEM-UHFFFAOYSA-N
Canonical SMILES CC(S(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-Chloroethanesulphinic acid belongs to the class of sulphinic acids, which are sulfur-containing organic acids with the general formula R-SO₂H. Its IUPAC name is 1-chloroethanesulfinic acid, and it is alternatively termed Ethanesulfinic acid, 1-chloro or 1-Chloroethanesulphinic acid . The compound’s structure consists of a two-carbon chain (ethane) with a chlorine atom at the first carbon and a sulphinic acid group at the same position (Figure 1).

Key Structural Features:

  • Chlorine substitution: The chlorine atom at the C1 position influences the compound’s polarity and reactivity.

  • Sulphinic acid group: The -SO₂H group confers acidity (pKa ≈ 1.5–2.5) and participation in redox reactions .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 1-chloroethanesulphinic acid are sparse in public literature, analogous compounds such as 2-chloroethanesulphinic acid (CAS 15484-44-3) provide insights. For instance:

  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (methylene protons adjacent to sulphur) and δ 1.5–2.0 ppm (chlorinated methyl group) .

  • IR: Strong absorption bands at 1050–1150 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-Cl stretching) .

Synthesis and Industrial Production

Synthetic Routes

1-Chloroethanesulphinic acid is typically synthesized via chlorosulphonation or oxidation pathways:

Chlorosulphonation of Ethane

Ethane reacts with chlorosulphonic acid (ClSO₃H) under controlled conditions to yield the sulphinic acid derivative:
C₂H₆ + ClSO₃H → C₂H₅ClSO₂H + H₂O\text{C₂H₆ + ClSO₃H → C₂H₅ClSO₂H + H₂O}
This method requires anhydrous conditions and temperatures of 60–80°C .

Oxidation of Thiol Precursors

Alternative routes involve the oxidation of 1-chloroethanethiol (C₂H₅ClSH) using hydrogen peroxide:
C₂H₅ClSH + H₂O₂ → C₂H₅ClSO₂H + H₂O\text{C₂H₅ClSH + H₂O₂ → C₂H₅ClSO₂H + H₂O}
This method avoids harsh reagents but necessitates precise pH control (pH 4–6) .

Industrial-Scale Manufacturing

Chinese manufacturers (e.g., NBINNO) report production capacities of 1–5 metric tons annually, with purity levels ≥98% . Key challenges include:

  • Byproduct formation: Over-oxidation to sulfonic acids (e.g., 1-chloroethanesulfonic acid).

  • Storage stability: Degradation via hydrolysis or disproportionation, necessitating storage at <30°C .

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Boiling Point297.5°C at 760 mmHg
Density1.6 g/cm³
Vapor Pressure (25°C)0.000322 mmHg
Refractive Index1.574
Water SolubilityPartially soluble

Reactivity and Stability

  • Hydrolysis: Reacts with water to form 1-chloroethanol and sulfurous acid under acidic conditions :
    C₂H₅ClSO₂H + H₂O → C₂H₅ClOH + H₂SO₃\text{C₂H₅ClSO₂H + H₂O → C₂H₅ClOH + H₂SO₃}

  • Oxidation: Converts to sulfonic acids (R-SO₃H) in the presence of strong oxidizers (e.g., KMnO₄) .

Applications and Research Findings

Biocatalytic Detoxification

1-Chloroethanesulphinic acid is a metabolite in the microbial degradation of 2-chloroethyl ethyl sulfide (CEES), a simulant for mustard gas. Rhodococcus rhodochrous IGTS8 cleaves CEES’s C-S bond, yielding 1-chloroethanesulphinic acid as an intermediate :
CEES → C₂H₅ClSO₂H → C₂H₅ClOH + SO₂\text{CEES → C₂H₅ClSO₂H → C₂H₅ClOH + SO₂}
This pathway highlights its role in environmental bioremediation.

Plant Growth Regulation

Patent US3885951A discloses formulations containing 2-haloethanesulphinic acids (e.g., 1-chloro derivatives) as plant growth regulators. These compounds enhance crop yields by modulating ethylene biosynthesis at concentrations of 10–100 ppm .

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Sulfonamide derivatives: Antibacterial agents via reaction with amines .

  • Polymer additives: Antioxidants for rubber and plastics .

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